3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Catalog No.
S1972944
CAS No.
160848-22-6
M.F
C72H14O2
M. Wt
910.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butano...

CAS Number

160848-22-6

Product Name

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Molecular Formula

C72H14O2

Molecular Weight

910.9

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3

InChI Key

FIGVSQKKPIKBST-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Description

[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better solubility in organic solvents than fullerenes(C60). It has high electron mobility which enables its function as an electron acceptor in electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes(C60). It has high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications.
(6,6)-Phenyl C61 butyric acid methyl ester ((60) PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has a high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.

Organic Solar Cells

PCBM is one of the most widely used n-type acceptors in organic solar cells. Its ability to accept electrons efficiently from the donor material (usually a polymer) and its good film-forming properties make it a crucial component for achieving high power conversion efficiencies in these devices [1]. Research efforts are ongoing to optimize PCBM's performance by modifying its chemical structure for better light absorption and charge transport properties [2].

[1] [2]

Organic Photodetectors

PCBM's light-absorbing properties and efficient charge carrier mobility make it a potential material for organic photodetectors. Research is exploring its use in photodiodes for various applications, including near-infrared sensing and organic image sensors [3, 4].

[3] [4]

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester is a fullerene derivative characterized by a C60 fullerene core modified with a cyclopropane moiety and functionalized with butanoic acid and phenyl groups. Its molecular formula is C72H14O2, with a molecular weight of approximately 910.9 g/mol . The compound exhibits unique electronic properties due to its fullerene structure, making it an interesting candidate for various applications in materials science.

In organic solar cells and OLEDs, PCBM plays a crucial role in the process of exciton dissociation. When a photon is absorbed by the active material in the device, it creates an exciton (bound electron-hole pair). PCBM efficiently accepts electrons from the excited state of the donor molecule, facilitating charge separation and generation of current [].

  • Limited information exists on the specific hazards of PCBM.
  • Fullerenes, in general, have been shown to exhibit some degree of cytotoxicity (cell toxicity).
  • As a precaution, it is recommended to handle PCBM with appropriate personal protective equipment (PPE) and avoid inhalation or ingestion.
Typical of fullerene derivatives, including:

  • Nucleophilic substitutions: The ester functional group can be hydrolyzed or substituted under appropriate conditions.
  • Cycloadditions: The cyclopropane moiety can participate in cycloaddition reactions, potentially leading to new derivatives.
  • Redox reactions: As an electron acceptor, it can engage in redox reactions with donor molecules, which is particularly relevant in organic photovoltaic applications.

The synthesis of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester typically involves:

  • Functionalization of C60 Fullerene: This may include reactions such as Diels-Alder cycloadditions or nucleophilic substitutions to introduce butanoic acid and phenyl groups.
  • Esterification: The carboxylic acid group can be converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.

The compound has several potential applications:

  • Organic photovoltaics: As an electron acceptor, it is used in conjunction with donor materials to create efficient solar cells .
  • Nanoelectronics: Its unique electronic properties make it suitable for use in transistors and other electronic devices.
  • Pharmaceuticals: Potential use as a drug delivery vehicle due to its ability to encapsulate therapeutic agents.

Research on the interactions of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester with other compounds is crucial for understanding its behavior in biological systems and materials science. Interaction studies typically focus on:

  • Binding affinities with various biomolecules.
  • Synergistic effects when combined with other electron donor materials in photovoltaic systems.

These studies help elucidate the compound's role in different applications and its potential side effects.

Several compounds share structural or functional similarities with 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester:

Compound NameStructure TypeKey Features
Phenyl-C61-butyric acid methyl ester (PCBM)Fullerene derivativeWidely used in organic solar cells; good solubility
C70 FullereneFullereneLarger than C60; different electronic properties
-Phenyl-C61-butyric acidFullerene derivativeSimilar applications in photovoltaics

Uniqueness

The uniqueness of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester lies in its specific structural modifications that enhance its electronic properties compared to other fullerene derivatives. Its cyclopropane ring introduces additional strain and reactivity that may not be present in other compounds.

Cyclopropanation Strategies for Fullerene Functionalization

Cyclopropanation introduces the butanoate tether and the para-phenyl group in a single step and dictates the regiochemical outcome. Table 1 juxtaposes the most widely used protocols.

EntrySynthetic protocolCore reagents and conditionsReported isolated yield of target compoundReferences
1Classic Bingel cyclopropanationBuckminsterfullerene, 2-bromomalonate analogue, sodium hydride base in chlorobenzene, 25 °C, 2 h60–70% [9] [10]
2Manganese-promoted dibromide couplingBuckminsterfullerene, (dibromomethyl)benzene, manganese powder, dimethyl sulfoxide additive, ambient temperature, 1 h90% [11]
3Sulfur ylide one-step methodBuckminsterfullerene, sulfonium ylide, 1,8-Diazabicyclo[5.4.0]undec-7-ene, room temperature, 4 h70% [12]
4Hydrazone flow photoreactionBuckminsterfullerene, tosylhydrazone precursor, triethylamine, white light-emitting diodes, 70 °C, 2.8 min residence67% (0.39 g h⁻¹ productivity) [13] [14]

The classic Bingel approach relies on generation of an α-bromocarbanion that attacks the electron-deficient six–six double bond, followed by intramolecular displacement of bromide to close the cyclopropane ring [15] [9]. Although conceptually simple, the pre-halogenation step lowers atom economy. The manganese powder protocol dispenses with strong bases and delivers near-quantitative yields under oxygen-free but otherwise mild conditions [11]. Sulfur ylide chemistry offers a base-free route, thereby expanding tolerance toward sensitive functional groups [12]. Finally, the hydrazone flow variant couples a shorter residence time with photogenerated radicals, reducing side reactions and facilitating scale-up [13] [14].

Thermal vs. Photochemical Synthesis Pathways

Two orthogonal post-cyclopropanation transformations dominate contemporary practice: thermal annealing and photochemical isomerisation.

Thermal treatment above the compound’s melting point triggers rearrangement from the primary [4] [4]‐addition motif to a more thermodynamically stable pentacyclic isomer (iso-form) that is 43 kilojoules per mole lower in enthalpy [6]. The rearrangement proceeds through homolytic cleavage of the cyclopropane C–C bond, migration of the side chain and ring closure to a pentagon-fused skeleton [6]. Although electrochemical data indicate negligible change in reduction potential, uncontrolled iso-form formation during device processing can deteriorate film morphology [6].

Photochemical routes harness ultraviolet or visible irradiation to promote ring opening of the fulleroid intermediate that initially forms in hydrazone or sulfonium strategies [14]. Subsequent intersystem crossing and radical recombination culminate in the desired methanofullerene without external heating [13] [14]. Flow reactors equipped with transparent perfluoroalkoxy tubing and high-intensity light-emitting diodes shorten illumination times from hours to minutes while enabling fine temperature control between 0 °C and 80 °C [13]. Direct head-to-head comparisons reveal that the photochemical route attains 71% isolated yield within fifteen minutes, whereas batch thermal isomerisation of the same intermediate requires multistep heating and often results in partial decomposition [13] [14].

Solvent-Mediated Crystal Engineering Approaches

The crystallographic packing of methanofullerenes dictates charge-transport anisotropy and miscibility with donor polymers. Two single-crystal studies using orthodichlorobenzene and chlorobenzene provide compelling evidence for solvent-driven polymorphism [8].

Crystallisation from orthodichlorobenzene yields layered assemblies in which the cyclopropane addend alternates orientation, giving rise to two-dimensional sheets of Buckminsterfullerene cores separated by solvent molecules [8]. In contrast, chlorobenzene promotes a three-dimensional network with centre-to-centre cage distances as short as 9.85 ångström, even closer than pure Buckminsterfullerene (10 ångström), thereby facilitating isotropic electron hopping [8].

Solvent choice also modulates solubility and aggregation kinetics. Spin-echo small-angle neutron scattering shows the solubility ceiling at 25 milligrams per millilitre for both chlorobenzene and chloroform, dropping below 20 milligrams per millilitre in toluene [16]. Molecular dynamics simulations attribute higher solubility to slower reorientation velocities of the anisotropic methanofullerene, which hampers aggregation in chlorobenzene relative to toluene [16].

Purification Techniques for Enhanced Isomeric Purity

Synthetic protocols inevitably generate minor diastereomers differing in the orientation of the cyclopropane ring across the spherical cage. Achieving isomeric purity above 99.5% is essential because low-level impurities can pin charge traps.

High-performance liquid chromatography on π-selective stationary phases remains the benchmark. Multi-column arrays combining preparative and semi-preparative Buckyprep columns shorten total run time and enabled isolation of nineteen bis-adduct isomers at 99.9% purity [7]. Recycling high-performance liquid chromatography further enriches scarce endohedral species such as N@Buckminsterfullerene, demonstrating the scalability of the technique for fullerene derivatives [17].

Flash column chromatography offers rapid but lower-resolution separation. Its efficacy improves substantially when 5 micrometre silica particles replace traditional 20 micrometre media, narrowing peak widths and facilitating kilogram-scale processing without excessive solvent usage [18].

Supercritical fluid chromatography employing carbon dioxide mobile phases provides another green alternative. The lower viscosity of the supercritical phase increases mass transfer and shortens residence times, while near-ambient temperatures preserve thermally labile methanofullerenes [19]. Continuous simulated moving-bed implementations have successfully delivered kilogram-per-day throughput in industrial settings for structurally related bio-actives and hold promise for fullerene derivatives [19].

Mechanistic Studies of Nucleophilic Addition Reactions

Early kinetic work on the Bingel reaction established that deprotonation of an α-bromomalonate by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene generates a carbanion that attacks the most pyramidalised six–six bond of Buckminsterfullerene, forming a transient anionic adduct [15] [9]. Subsequent intramolecular nucleophilic substitution expels bromide to afford the cyclopropane ring [15]. Density-functional calculations corroborate a concerted yet asynchronous pathway with a late transition state wherein bond formation outpaces bond cleavage [9].

Diazo chemistry offers an alternative nucleophilic route. Diazomethyl esters thermally extrude dinitrogen to deliver singlet carbenes that rapidly add across the six–six junction [10]. Radical chain propagation, suggested by quantum yield determinations, rationalises the high efficiency and relative insensitivity to electronic substituents [10].

Recent electrochemical studies demonstrate that under anodic potentials methanofullerenes undergo α-carbon radical formation, enabling intramolecular annulation and even dimerisation to fused multi-ring buckyballs [1]. These radical pathways expand the synthetic landscape beyond simple nucleophilic additions and highlight the redox flexibility of the cyclopropane-appended cage [1].

The frontier molecular orbital analysis of 3'H-Cyclopropa [1] [2] [3] [4]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester reveals critical insights into the electronic structure of this fullerene derivative [1] [5]. This compound, commonly known as phenyl-C61-butyric acid methyl ester, exhibits distinctive orbital characteristics that differentiate it from pristine C60 fullerene.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are fundamental parameters governing the electronic behavior of this compound [6]. Density functional theory calculations demonstrate that the addition of the phenyl-butyric acid methyl ester side chain to the C60 cage significantly perturbs the frontier orbital energies compared to unmodified fullerene [7]. The HOMO level of the compound is typically positioned at approximately -6.1 to -6.2 eV, while the LUMO level ranges from -3.7 to -4.0 eV, depending on the computational method employed [8] [9].

Experimental photoelectron spectroscopy measurements confirm these theoretical predictions, with the gas-phase electron affinity determined to be 2.63 eV, representing only a 0.05 eV decrease compared to pristine C60 [10]. This minimal reduction in electron affinity indicates that the fullerene core retains its exceptional electron-accepting properties despite the presence of the organic substituent [11].

The symmetry breaking induced by the cyclopropane ring formation and the attached side chain leads to the lifting of orbital degeneracies present in C60 [6]. The five-fold degenerate HOMO of C60 splits into multiple components, while the three-fold degenerate LUMO similarly fragments into distinct energy levels [12]. This orbital splitting is particularly pronounced for the C60-derived states, with the side chain mixing significantly modifying the photoemission spectrum characteristics [6].

Advanced electron paramagnetic resonance spectroscopy studies of the singly reduced compound reveal that no spin density resides on the phenyl-butyric acid methyl ester side chain, with electron localization occurring predominantly on the fullerene cage [12]. The principal axis of the largest g-value aligns along the molecular axis defined by the attachment point, demonstrating the directional influence of the substituent on the electronic structure [12].

Table 3.1-1: Frontier Orbital Energy Levels of Fullerene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)MethodReference
C60-6.2-3.72.5DFT-B3LYP [13]
PCBM-6.1-3.92.2DFT-B3LYP [8]
PC71BM-6.0-3.82.2DFT-B3LYP [14]
Indene-C60-5.9-3.72.2DFT-PBE0 [8]

Density Functional Theory Simulations of Electron Density

Density functional theory simulations provide comprehensive insights into the electron density distribution within 3'H-Cyclopropa [1] [2] [3] [4]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester [7] [9]. The electron density analysis reveals distinct regions of charge accumulation and depletion that govern the compound's reactivity and electronic properties.

The attachment of the phenyl-butyric acid methyl ester moiety through cyclopropane ring formation creates a localized perturbation in the electron density of the fullerene cage [7]. Mulliken population analysis demonstrates that the cyclopropane bridge exhibits partial ionic character, with electron density redistribution from the fullerene cage toward the substituent [15]. This charge transfer mechanism is consistent with the electron-withdrawing nature of the ester functional group.

Hirshfeld population analysis provides additional quantitative details regarding the charge distribution [7]. The phenyl ring maintains essentially neutral character, while the butyric acid methyl ester chain shows slight negative charge accumulation due to the electronegative oxygen atoms [16]. The fullerene cage experiences a localized positive charge enhancement at the attachment site, extending approximately 3-4 carbon atoms from the cyclopropane junction.

Natural bond orbital analysis reveals the hybridization characteristics of the carbon atoms involved in the cyclopropane ring formation [2]. The affected fullerene carbons transition from sp2 toward sp3 hybridization, consistent with the pyramidalization induced by the addend attachment [17]. This hybridization change is accompanied by a corresponding alteration in the carbon-carbon bond lengths within the immediate vicinity of the modification site.

The density of states calculations confirm the presence of two major peak regions in the electronic spectrum [18]. The lower energy peak (between -5 and -10 eV) corresponds to sp2 orbital contributions from the fullerene cage, while the higher energy region reflects the molecular orbitals associated with the organic side chain [7]. This electronic structure analysis provides the foundation for understanding the compound's photophysical and electrochemical behavior.

Table 3.2-1: Electron Density Distribution Parameters

RegionMulliken Charge (e)Hirshfeld Charge (e)Bond OrderHybridization
Fullerene Cage+0.12+0.081.42sp2.3
Cyclopropane Bridge+0.05+0.031.48sp2.8
Phenyl Ring-0.02-0.011.39sp2
Ester Group-0.15-0.101.31sp2/sp3

Charge Transfer Complex Formation with Conjugated Polymers

The formation of charge transfer complexes between 3'H-Cyclopropa [1] [2] [3] [4]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester and conjugated polymers represents a critical aspect of its application in organic photovoltaic devices [19] [20] [21]. These donor-acceptor interactions facilitate efficient photoinduced electron transfer processes essential for solar cell operation.

Poly(3-hexylthiophene) represents the most extensively studied polymer partner for this fullerene derivative [21] [22]. The energy level alignment between the polymer donor and fullerene acceptor creates favorable thermodynamic conditions for charge separation [23]. The HOMO of regioregular P3HT (approximately -5.1 eV) and the LUMO of the fullerene derivative (-3.9 eV) provide a driving force of approximately 1.2 eV for electron transfer [24].

Ultrafast transient absorption spectroscopy measurements reveal that photoinduced electron transfer occurs on femtosecond timescales (less than 300 fs) following photoexcitation of the polymer component [20] [25]. This rapid charge separation competes effectively with other deactivation pathways, ensuring high quantum efficiency for charge generation [26]. The charge-separated state subsequently undergoes nanosecond charge recombination, often through population of the fullerene triplet state [20].

The morphology of polymer-fullerene blends significantly influences the charge transfer efficiency [21]. Phase segregation into bicontinuous networks of donor and acceptor materials optimizes both charge generation and transport [22]. The solubility characteristics of the fullerene derivative in organic solvents facilitate solution processing techniques that enable control over the blend morphology [27].

Cycloparaphenylene-based polymers represent an emerging class of conjugated materials that form stable complexes with fullerene derivatives [25] [26]. Molecular dynamics simulations predict that these systems adopt helix-like conformations that accommodate the fullerene guests within the polymer matrix [25]. The convex-concave π-π interactions between the polymer host and fullerene guest provide complexation energies of approximately 32-39 kcal/mol [28].

Table 3.3-1: Charge Transfer Parameters for Polymer-Fullerene Complexes

PolymerHOMO (eV)Driving Force (eV)Electron Transfer Rate (s⁻¹)Complexation Energy (kcal/mol)
P3HT-5.11.23.3 × 10¹²-28
MEH-PPV-5.31.46.7 × 10¹²-31
[29]CPP-5.81.91.0 × 10¹³-32
F6T2-5.71.88.9 × 10¹²-35

Tunable Band Gap Engineering Through Substituent Effects

The electronic band gap of fullerene derivatives can be systematically modulated through strategic substituent modifications, offering opportunities for tailoring the electronic properties for specific applications [8] [14] [30]. The substituent effects on 3'H-Cyclopropa [1] [2] [3] [4]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester and related compounds demonstrate the versatility of fullerene chemistry for electronic tuning.

Density functional theory calculations reveal that the choice of addend type and number significantly influences both HOMO and LUMO energy levels [8]. The LUMO can be modulated within a range of approximately 0.4 eV, while HOMO variations can reach 0.7 eV depending on the substituent characteristics [14]. Electron-withdrawing groups generally stabilize both frontier orbitals, while electron-donating substituents have the opposite effect.

The comparison between C60 and C70 derivatives demonstrates the influence of fullerene cage size on electronic properties [8]. Substituting C70 for C60 typically results in HOMO destabilization by approximately 0.1 eV for most addend types, with similar magnitude effects observed for the LUMO [14]. This systematic trend enables predictive design of fullerene derivatives with targeted electronic characteristics.

Bis-addend formation provides an additional mechanism for band gap engineering [8]. The incorporation of multiple substituents can enhance visible light absorption while simultaneously modifying the frontier orbital energies [14]. However, the addend positioning (regioisomerism) significantly influences the final electronic properties, with certain substitution patterns yielding more favorable characteristics for specific applications.

Crystal packing effects introduce further complexity to the band gap engineering strategy [8]. Solid-state interactions typically stabilize both HOMO and LUMO levels by approximately 0.2 and 0.1 eV, respectively, compared to isolated molecules [14]. These crystalline environment effects must be considered when designing materials for device applications where intermolecular interactions play significant roles.

The incorporation of oligothiophene units through conjugate fusion represents an advanced approach to band gap tuning [30]. This strategy can reduce the fullerene band gap to approximately 1 eV while maintaining the essential electronic characteristics of the fullerene core [30]. Such modifications extend the absorption range into the near-infrared region, potentially enhancing the photovoltaic performance in solar cell applications.

Table 3.4-1: Band Gap Modulation Through Substituent Effects

Addend TypeΔHOMO (eV)ΔLUMO (eV)Band Gap Change (eV)Absorption Range (nm)
Phenyl-0.1-0.2-0.1400-700
Indene+0.1-0.1+0.2350-650
Quinodimethane+0.2-0.1+0.3380-680
Bis-addend+0.3-0.2+0.5450-750
Oligothiophene+0.8-0.7+1.5500-1200

Electron Affinity and Reorganization Energy Calculations

The electron affinity and reorganization energy of 3'H-Cyclopropa [1] [2] [3] [4]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester represent fundamental parameters governing its performance in electron transfer applications [31] [32] [10] [33]. These properties directly influence the kinetics and thermodynamics of charge transfer processes in organic electronic devices.

Experimental determination of the gas-phase electron affinity through low-temperature photoelectron spectroscopy yields a value of 2.63 eV [10]. This represents only a marginal 0.05 eV decrease compared to pristine C60 (2.68 eV), indicating that the fullerene derivative retains exceptional electron-accepting characteristics despite the presence of the organic substituent [11]. The small perturbation in electron affinity demonstrates the robustness of the fullerene electronic structure against moderate chemical modifications.

Theoretical calculations using various density functional methods show reasonable agreement with experimental electron affinity values [9]. The calculated electron affinities typically range from 2.5 to 2.8 eV, depending on the functional and basis set employed [31]. Long-range corrected functionals generally provide improved accuracy for these calculations, particularly when combined with appropriate basis sets that include diffuse functions.

Reorganization energy calculations reveal the exceptionally small values characteristic of fullerene-based electron acceptors [32] [34] [33]. The total reorganization energy for electron transfer involving this fullerene derivative is estimated to be approximately 0.23 ± 0.11 eV [32]. This remarkably small value represents one of the lowest reorganization energies reported for intermolecular donor-acceptor systems and approaches the values observed in photosynthetic reaction centers.

The small reorganization energy arises from the rigid, spherical structure of the fullerene cage, which minimizes structural reorganization upon electron addition or removal [34] [33]. The delocalization of the excess electron or hole across the extensive π-system further reduces the reorganization requirements [35]. These characteristics contribute to the exceptional performance of fullerene derivatives in charge transfer applications.

Solvent effects on reorganization energy demonstrate the importance of the surrounding environment [34]. Polar solvents typically increase the outer-sphere reorganization component, while nonpolar environments minimize solvent contributions [32]. The inner-sphere reorganization energy remains relatively constant across different solvents, reflecting the intrinsic molecular characteristics of the fullerene framework.

Table 3.5-1: Electron Affinity and Reorganization Energy Data

ParameterExperimental ValueTheoretical ValueMethodReference
Electron Affinity (eV)2.63 ± 0.012.58PES/DFT-B3LYP [10]
Reorganization Energy (eV)0.23 ± 0.110.25Marcus Theory [32]
Inner-sphere λ (eV)0.150.18DFT Calculation [33]
Outer-sphere λ (eV)0.080.07Continuum Model [34]
Charge Recombination Rate (s⁻¹)1.0 × 10⁹8.5 × 10⁸Transient Absorption [20]

The relationship between reorganization energy and charge transfer rates follows Marcus theory predictions [32] [33]. The small reorganization energy positions many fullerene-based electron transfer reactions in the optimal region of the Marcus parabola, where maximum transfer rates are achieved [34]. This characteristic contributes to the widespread application of fullerene derivatives in organic photovoltaic and electronic devices where efficient charge transfer is essential.

XLogP3

16.7

General Manufacturing Information

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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